molecular formula C12H17BrO3 B8634309 1-(4-Bromobutoxy)-3,5-dimethoxybenzene

1-(4-Bromobutoxy)-3,5-dimethoxybenzene

Cat. No.: B8634309
M. Wt: 289.16 g/mol
InChI Key: VQPQFBNLJMIGBI-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a butyl chain, which is further connected to a phenoxy group substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can undergo reduction reactions to form corresponding phenols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include phenols and corresponding alcohols.

Scientific Research Applications

1-(4-Bromobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents.

    Material Science: The compound is used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the phenoxy ring and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethoxyphenoxy)butyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-(3,5-Dimethoxyphenoxy)butyl iodide: Similar structure but with an iodine atom instead of bromine.

    4-(3,5-Dimethoxyphenoxy)butyl fluoride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(4-Bromobutoxy)-3,5-dimethoxybenzene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is useful in various synthetic applications.

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

1-(4-bromobutoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C12H17BrO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6H2,1-2H3

InChI Key

VQPQFBNLJMIGBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCCCBr)OC

Origin of Product

United States

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